molecular formula C18H24N2O2 B2855201 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide CAS No. 941934-16-3

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide

Cat. No.: B2855201
CAS No.: 941934-16-3
M. Wt: 300.402
InChI Key: KZVXIUWZHGJWFT-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide is a small-molecule compound characterized by a cyclohexanecarboxamide core linked to a substituted phenyl ring. The phenyl group is modified at the 3-position with a 2-oxopyrrolidine (a five-membered lactam) and at the 4-position with a methyl group. Patents such as EP 2 697 207 B1 and EP 3 643 703 A1 highlight the therapeutic relevance of structurally related carboxamide derivatives .

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-13-9-10-15(12-16(13)20-11-5-8-17(20)21)19-18(22)14-6-3-2-4-7-14/h9-10,12,14H,2-8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVXIUWZHGJWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCCC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Synthesis of 4-Methyl-3-(2-Oxopyrrolidin-1-yl)Aniline Intermediate

The aromatic amine intermediate, 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline, serves as the nucleophilic component for subsequent amide bond formation. Two primary routes dominate its synthesis:

Ullmann-Type Coupling

A copper-catalyzed coupling between 3-amino-4-methyliodobenzene and pyrrolidin-2-one achieves the introduction of the 2-oxopyrrolidin-1-yl group. The reaction proceeds in dimethylformamide (DMF) at 110–120°C using copper(I) iodide as a catalyst and potassium carbonate as a base, yielding 72–78% after 24 hours.

$$
\text{3-Amino-4-methyliodobenzene} + \text{Pyrrolidin-2-one} \xrightarrow{\text{CuI, K}2\text{CO}3, \text{DMF}} \text{4-Methyl-3-(2-oxopyrrolidin-1-yl)aniline}
$$

Nucleophilic Aromatic Substitution

Alternatively, 3-nitro-4-methylphenol undergoes nitration followed by reduction to 3-amino-4-methylphenol. Reaction with 2-chloropyrrolidin-1-one in tetrahydrofuran (THF) with sodium hydride as a base affords the aniline derivative in 65% yield.

Amide Bond Formation with Cyclohexanecarboxylic Acid

The final step involves coupling the aniline intermediate with cyclohexanecarboxylic acid. Two methodologies prevail:

Schotten-Baumann Reaction

Classical acyl chloride chemistry employs cyclohexanecarbonyl chloride, generated in situ via thionyl chloride (SOCl$$_2$$) treatment. The reaction occurs in a biphasic system (dichloromethane/aqueous NaOH), yielding 85–90% product at 0–5°C.

$$
\text{4-Methyl-3-(2-oxopyrrolidin-1-yl)aniline} + \text{Cyclohexanecarbonyl chloride} \xrightarrow{\text{NaOH}} \text{N-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide}
$$

Carbodiimide-Mediated Coupling

Modern approaches utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) in dichloromethane. Yields reach 92–95% after 12–18 hours at room temperature.

$$
\text{Cyclohexanecarboxylic acid} + \text{Aniline intermediate} \xrightarrow{\text{EDC, HOBt}} \text{Target compound}
$$

Optimization and Process-Scale Considerations

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, THF) enhance reaction rates for Ullmann couplings but require rigorous drying to prevent hydrolysis.
  • Low temperatures (0–5°C) in Schotten-Baumann reactions minimize side products like N-acylurea formation.

Catalytic Systems

  • Copper(I) iodide in Ullmann couplings offers superior turnover numbers compared to palladium catalysts, reducing costs.
  • HATU (Hexafluorophosphate azabenzotriazole tetramethyl uronium) achieves near-quantitative yields in amide couplings but necessitates purification via flash chromatography.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.35 (d, J = 8.4 Hz, 1H, ArH), 7.22 (s, 1H, ArH), 6.98 (d, J = 8.4 Hz, 1H, ArH), 3.65–3.58 (m, 2H, pyrrolidinone), 2.95–2.88 (m, 2H, pyrrolidinone), 2.40 (s, 3H, CH$$3$$), 2.25–1.60 (m, 11H, cyclohexane).
  • IR (KBr) : 3300 cm$$^{-1}$$ (N–H stretch), 1650 cm$$^{-1}$$ (C=O amide), 1600 cm$$^{-1}$$ (C=O pyrrolidinone).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity with a retention time of 12.3 minutes.

Comparative Evaluation of Methods

Method Yield Reaction Time Purification Scalability
Schotten-Baumann 85–90% 2–3 hours Liquid-liquid extraction Industrial-scale
EDC/HOBt coupling 92–95% 12–18 hours Flash chromatography Laboratory-scale
HATU-mediated coupling 95–98% 6–8 hours Flash chromatography Pilot-scale

Industrial Applications and Patent Landscape

Patent WO2017070418A1 details large-scale production using continuous flow reactors for the Ullmann coupling step, achieving 89% yield with 99.5% purity. The carboxamide formation employs EDC/HOBt in a solvent-free system, reducing waste generation.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

    Substitution: The phenyl and pyrrolidine rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrrolidine rings.

Scientific Research Applications

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and phenyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Trends

  • Structure-Activity Relationships (SAR): Phenyl Substituents: Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding to hydrophobic pockets, while hydroxyl/methoxy groups improve solubility. Heterocycles: Imidazo-pyrimidine and quinoline systems expand target selectivity, particularly for kinase inhibitors .
  • Patent Trends : Carboxamide derivatives are frequently patented for anticancer, anti-inflammatory, and CNS applications, underscoring their versatility .

Q & A

Q. What are the common synthetic routes for N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide, and how are key intermediates purified?

The synthesis typically involves multi-step organic reactions, starting with the formation of the 4-methyl-3-(2-oxopyrrolidin-1-yl)phenylamine intermediate. This intermediate is coupled with cyclohexanecarboxylic acid using coupling reagents like HATU or DCC in the presence of a base (e.g., triethylamine). Purification is achieved via column chromatography (silica gel) or recrystallization using solvents like ethyl acetate/hexane mixtures .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the pyrrolidinone and cyclohexane moieties. Infrared (IR) spectroscopy identifies amide carbonyl stretches (~1650–1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation. Purity is assessed via HPLC with UV detection .

Q. What in vitro assays are used to screen its biological activity?

Basic screening includes enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates and receptor-binding studies (e.g., radioligand displacement). Cell viability assays (MTT or resazurin) evaluate cytotoxicity in cancer cell lines .

Q. How is solubility optimized for biological testing?

Solubility in aqueous buffers is enhanced using co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). For in vitro assays, phosphate-buffered saline (PBS) or cell culture media with 10% fetal bovine serum (FBS) are standard .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

Side reactions (e.g., over-alkylation or hydrolysis) are mitigated by controlling temperature (0–5°C for sensitive steps) and anhydrous conditions. Solvent choice (e.g., dichloromethane for amide coupling) and stoichiometric ratios (1.2 equivalents of coupling reagent) are critical. Real-time monitoring via TLC or inline IR spectroscopy improves yield .

Q. What strategies resolve crystallography challenges for structural confirmation?

Single-crystal X-ray diffraction may face challenges due to molecular flexibility. Slow evaporation from acetonitrile/water mixtures improves crystal growth. For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) enhances data quality. SHELXL software refines disordered regions .

Q. How do structural analogs influence its biological activity?

Substituting the cyclohexane group with aromatic rings (e.g., benzene) reduces lipophilicity, altering membrane permeability. Replacing the pyrrolidinone with a piperidone moiety increases metabolic stability. Comparative SAR studies using in silico docking (AutoDock Vina) guide rational design .

Q. What computational methods predict its pharmacokinetic (PK) profile?

Molecular dynamics simulations (GROMACS) assess membrane permeability. ADMET predictors (SwissADME) estimate logP, bioavailability, and cytochrome P450 interactions. Free-energy perturbation (FEP) calculations refine binding affinity predictions for target proteins .

Q. How are discrepancies in biological activity data across studies addressed?

Contradictory results (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., ATP concentration in kinase assays). Cross-validation using orthogonal methods (e.g., SPR for binding affinity) and strict adherence to standardized protocols (e.g., CLIA guidelines) improve reproducibility .

Q. What in vivo models evaluate its therapeutic potential?

Advanced models include xenograft mice for oncology (subcutaneous tumor volume monitoring) and pharmacokinetic studies (plasma concentration via LC-MS/MS). Toxicity is assessed through histopathology and serum biomarkers (ALT, creatinine) .

Methodological Notes

  • Data Contradictions : Variability in enzyme inhibition assays may stem from differences in protein purity or buffer composition. Validate results using recombinant proteins and include positive controls (e.g., staurosporine for kinases) .
  • Advanced Characterization : For ambiguous NMR signals, NOESY or HSQC experiments clarify spatial arrangements. High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular formula .

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